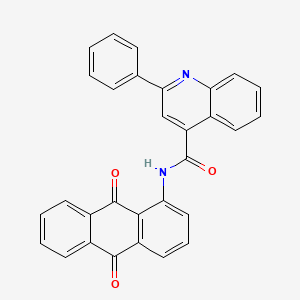

N-(9,10-二氧杂-9,10-二氢蒽-1-基)-2-苯基喹啉-4-甲酸酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-phenylquinoline-4-carboxamide” is a chemical compound that has been studied for its potential applications in scientific research . It is characterized by its unique properties and potential for diverse studies.

Synthesis Analysis

The synthesis of this compound has been reported in the literature. It was synthesized by reacting 2-methylbenzoyl chloride (or 2-methylbenzoic acid) with 1-aminoanthraquinone . The synthesized target compound was fully characterized by various spectroscopic methods .Molecular Structure Analysis

The molecular structure of this compound includes a 9,10-dioxo-9,10-dihydroanthracen-1-yl group and a 2-phenylquinoline-4-carboxamide group . Further analysis of the molecular structure can be conducted using various spectroscopic methods .Chemical Reactions Analysis

This compound possesses an N,O-bidentate directing group, potentially suitable for metal-catalyzed C-H bond functionalization reactions . The functionalization of C-H bonds could result in a reduction in waste and saving of materials/chemicals as well as shortening the number of steps in chemical synthesis .科学研究应用

合成与表征

N-(9,10-二氧代-9,10-二氢蒽-1-基)-2-苯基喹啉-4-羧酰胺和相关化合物的合成涉及先进的有机合成技术,这些技术可以深入了解它们的化学性质和在药物化学中的潜在应用。例如,Al Mamari 和 Al Sheidi (2020) 报告了一种类似化合物的合成方法,突出了这种化合物在拥有适用于金属催化的 C-H 键官能化反应的 N,O-双齿导向基团方面的重要性 (Al Mamari & Al Sheidi, 2020)。

生物活性

研究表明,蒽醌的衍生物,包括与 N-(9,10-二氧代-9,10-二氢蒽-1-基)-2-苯基喹啉-4-羧酰胺在结构上相关的衍生物,表现出各种生物活性。例如,由氨基蒽醌合成的化合物显示出抗菌和抗真菌活性,表明它们作为抗菌剂的潜力 (Zvarich 等人,2014)。

潜在治疗应用

已经研究了一些蒽醌衍生物的潜在治疗应用,包括抗肿瘤、抗炎和抗菌活性。例如,关于 9,10-蒽醌的新氨基酸衍生物的抗菌作用的研究揭示了它们对特定细菌和真菌菌株的有效性 (Zvarich 等人,2014)。此外,在羧基处具有特定修饰的衍生物显示出改善的抗炎活性,表明它们在开发新的治疗剂中的用途 (Sultana 等人,2013)。

作用机制

Target of Action

It’s known that the compound possesses an n,o-bidentate directing group, which is potentially suitable for metal-catalyzed c-h bond functionalization reactions .

Mode of Action

The compound’s mode of action is primarily through the functionalization of inert nonreactive C-H bonds . This process avoids the use of prefunctionalized reagents or materials, providing rapid access to desired products and synthetic targets . The compound’s N,O-bidentate directing group plays a key role in chelation-assistance, promoting the formation of cyclometallated complexes . The Lewis-basic directing group coordinates the Lewis-acidic metal, bringing it in proximity to C-H bonds to be functionalized .

属性

IUPAC Name |

N-(9,10-dioxoanthracen-1-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H18N2O3/c33-28-20-12-4-5-13-21(20)29(34)27-22(28)14-8-16-25(27)32-30(35)23-17-26(18-9-2-1-3-10-18)31-24-15-7-6-11-19(23)24/h1-17H,(H,32,35) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVWNYVMRHDVRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC5=C4C(=O)C6=CC=CC=C6C5=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2749885.png)

![exo-7-Amino-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B2749893.png)

![(1R,6S,7R)-7-(Trifluoromethyl)-2-oxa-5-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B2749894.png)

![N-(1-Cyanocyclohexyl)-2-[[(1R,2S)-2-(3-hydroxypyrrolidin-1-yl)cyclopentyl]amino]-N-methylacetamide](/img/structure/B2749896.png)

![3-(1-(3-(1H-tetrazol-1-yl)benzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2749900.png)

![2-Amino-6-(hydroxymethyl)-8-oxo-4-[3-(trifluoromethyl)phenyl]-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2749905.png)